

# Spectroscopic and Spectrometric Analysis of Propyl 2-Hydroxy-2-phenylacetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Propyl 2-hydroxy-2-phenylacetate*

Cat. No.: *B1267330*

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## Introduction

**Propyl 2-hydroxy-2-phenylacetate**, also known as propyl mandelate, is an organic ester derived from mandelic acid and propanol. As a member of the mandelate ester family, it holds potential interest for researchers in organic synthesis, medicinal chemistry, and materials science. The structural elucidation and purity assessment of such compounds are critically dependent on a suite of spectroscopic and spectrometric techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for **propyl 2-hydroxy-2-phenylacetate**. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on established principles and available data for analogous compounds. Furthermore, it includes generalized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers.

## Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted spectroscopic and spectrometric data for **propyl 2-hydroxy-2-phenylacetate**. These predictions are derived from the analysis of its chemical structure and comparison with data from similar molecules.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.50-7.30	Multiplet	5H	Aromatic protons ( $\text{C}_6\text{H}_5$ )
~5.15	Singlet	1H	Methine proton (-CH(OH)-)
~4.10	Triplet	2H	Methylene protons (-O-CH <sub>2</sub> -)
~3.50	Singlet (broad)	1H	Hydroxyl proton (-OH)
~1.65	Sextet	2H	Methylene protons (-CH <sub>2</sub> -CH <sub>3</sub> )
~0.90	Triplet	3H	Methyl protons (-CH <sub>3</sub> )

Table 2: Predicted  $^{13}\text{C}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  at 77.16 ppm)

Chemical Shift ( $\delta$ , ppm)	Assignment
~174	Carbonyl carbon (C=O)
~140	Aromatic quaternary carbon (C-ipso)
~129	Aromatic methine carbons (C-ortho, C-meta)
~127	Aromatic methine carbon (C-para)
~73	Methine carbon (-CH(OH)-)
~67	Methylene carbon (-O-CH <sub>2</sub> -)
~22	Methylene carbon (-CH <sub>2</sub> -CH <sub>3</sub> )
~10	Methyl carbon (-CH <sub>3</sub> )

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3500 (broad)	Medium	O-H stretch (hydroxyl group)
~3100-3000	Medium	C-H stretch (aromatic)
~2970-2880	Medium	C-H stretch (aliphatic)
~1735	Strong	C=O stretch (ester carbonyl)
~1600, ~1495	Medium-Weak	C=C stretch (aromatic ring)
~1200-1050	Strong	C-O stretch (ester and alcohol)
~730, ~695	Strong	C-H out-of-plane bend (monosubstituted benzene)

Table 4: Predicted Mass Spectrometry (Electron Ionization - EI) Data

m/z	Relative Intensity	Assignment
194	Low	[M] <sup>+</sup> (Molecular ion)
107	High	[C <sub>6</sub> H <sub>5</sub> CH(OH)] <sup>+</sup> (Benzylic fragment)
105	Medium	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup>
79	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
77	Medium	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> - 2H

## Experimental Protocols

The following are generalized protocols for obtaining spectroscopic and spectrometric data for a liquid sample such as **propyl 2-hydroxy-2-phenylacetate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a clean, dry NMR tube.

- **Internal Standard:** Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
- **Instrument Setup:** Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.
- **Data Acquisition:** Acquire the  $^1\text{H}$  NMR spectrum. A typical experiment involves a  $90^\circ$  pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure quantitative integration. For  $^{13}\text{C}$  NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and improve the signal-to-noise ratio.
- **Data Processing:** Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Infrared (IR) Spectroscopy

- **Sample Preparation (Neat Liquid):** Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.
- **Background Spectrum:** Obtain a background spectrum of the empty sample compartment to account for atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.
- **Sample Spectrum:** Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum. The typical scanning range is from  $4000$  to  $400\text{ cm}^{-1}$ .
- **Data Analysis:** The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

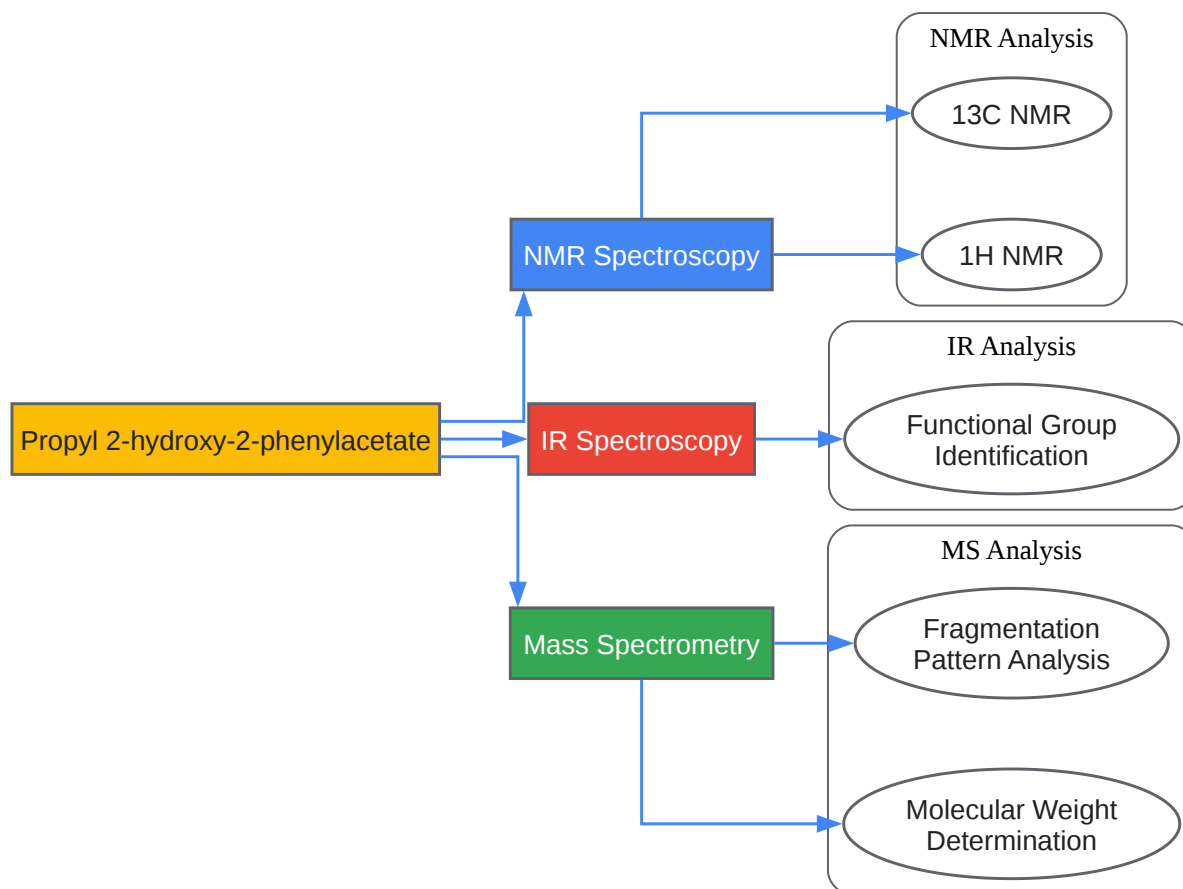
## Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used. For GC-MS, the sample is first vaporized and separated on a GC column before entering the mass spectrometer.
- **Ionization:** In Electron Ionization (EI), the vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** A detector records the abundance of each ion at a specific  $m/z$  value, generating a mass spectrum.
- **Data Interpretation:** The mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which provides information about the molecular weight and structure of the compound.

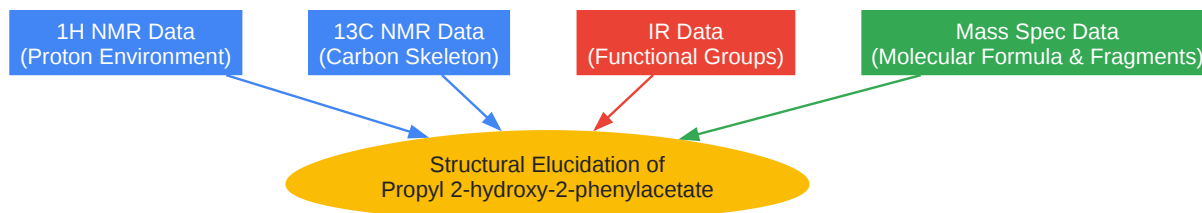
## Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of **propyl 2-hydroxy-2-phenylacetate**.



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Caption: Workflow for the spectroscopic and spectrometric analysis of a chemical compound.



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Caption: Integration of spectroscopic and spectrometric data for structural elucidation.

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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)